Ethyl 6-methyl-4-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate

Description

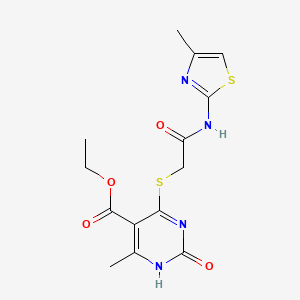

Ethyl 6-methyl-4-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate is a structurally complex pyrimidine derivative featuring a thiazole-linked thioether moiety. Its design integrates pharmacophoric elements common in bioactive molecules: the pyrimidine core provides hydrogen-bonding capacity, the thiazole ring enhances π-π interactions, and the ester group improves solubility.

Properties

IUPAC Name |

ethyl 6-methyl-4-[2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O4S2/c1-4-22-12(20)10-8(3)16-13(21)18-11(10)23-6-9(19)17-14-15-7(2)5-24-14/h5H,4,6H2,1-3H3,(H,15,17,19)(H,16,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLOIVBXOTIRTAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)NC2=NC(=CS2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 6-methyl-4-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant studies and data.

Chemical Structure and Properties

The compound belongs to the class of dihydropyrimidines, which are known for their pharmacological properties. Its structure can be represented as follows:

Research indicates that compounds of this nature often exhibit their biological effects through multiple mechanisms, including:

- Inhibition of Enzymatic Activity : Many dihydropyrimidine derivatives have been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases.

- Antioxidant Properties : The compound may possess antioxidant capabilities, helping to mitigate oxidative stress in cells.

- Antimicrobial Activity : Initial studies suggest potential antibacterial and antifungal properties against various pathogens.

Anticancer Activity

Several studies have evaluated the anticancer potential of similar compounds. For instance:

- A study demonstrated that derivatives with structural similarities exhibited significant cytotoxic effects against cancer cell lines such as HCT-116 (colon carcinoma) and T47D (breast cancer), with IC50 values ranging from 6.2 μM to 43.4 μM .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Example A | HCT-116 | 6.2 |

| Example B | T47D | 27.3 |

Antimicrobial Activity

The compound's antimicrobial efficacy was assessed using standard methods against both Gram-positive and Gram-negative bacteria:

- In vitro tests showed that the compound effectively inhibited the growth of Pseudomonas aeruginosa and had moderate effects on Escherichia coli .

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Pseudomonas aeruginosa | X mg/mL (specific value needed) |

| Escherichia coli | Y mg/mL (specific value needed) |

Antioxidant Activity

The antioxidant capacity of similar compounds has been documented, indicating potential protective effects against oxidative damage. The mechanism often involves scavenging free radicals and enhancing cellular defenses.

Case Studies

- Case Study on Anticancer Effects : A recent study focused on a series of dihydropyrimidine derivatives, revealing that modifications at specific positions significantly enhanced their anticancer activity. The study highlighted the importance of structural optimization for improving therapeutic efficacy .

- Antimicrobial Efficacy : Another case study evaluated a related compound's ability to inhibit bacterial growth in clinical isolates, demonstrating its potential as a novel antibacterial agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its substitution pattern. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Key Findings :

Synthetic Routes: The target compound likely shares synthetic steps with analogs, such as Biginelli-type cyclization (common for pyrimidines) and thiol-alkylation for introducing the thioether group . Unlike simpler analogs (e.g., ), its synthesis may require multi-step coupling to incorporate the 4-methylthiazole-2-ylamino group, similar to methods used for 4-pyridinylthiazole derivatives .

Structural Advantages: The thiazole-amino-thioether moiety differentiates it from analogs with phenyl (e.g., ) or pyridinyl (e.g., ) substituents. This group may enhance target specificity, as thiazoles are known to interact with ATP-binding pockets in kinases .

Biological Implications :

- While direct activity data are absent, structurally related compounds exhibit:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.